molecular formula C6H18N3OP B7766254 Hexamethylphosphoramide CAS No. 630-31-9

Hexamethylphosphoramide

Cat. No. B7766254
CAS RN: 630-31-9
M. Wt: 179.20 g/mol
InChI Key: GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Description

Hexamethylphosphoramide (HMPA) is an aprotic organic solvent used in the synthesis of organic compounds . It’s also utilized as a solvent for polymers, a polymerization catalyst, a thermal stabilizer in polystyrene, and as a protectant from UV light degradation in polyvinyl and polyolefin resins . It is a colorless liquid with an aromatic odor .


Synthesis Analysis

HMPA is a versatile compound that finds numerous applications in organic synthesis . It is primarily used as a solvent due to its high boiling point and excellent solubility, making it ideal for dissolving polar compounds that are otherwise difficult to dissolve in common organic solvents . HMPA can dissolve a wide range of substances, including metal salts, inorganic acids, and even some polymers .


Molecular Structure Analysis

HMPA is the oxide tris (dimethylamino)phosphine, P(NMe2)3 . The molecule has a tetrahedral core and a P=O bond that is highly polarized, with significant negative charge residing on the oxygen atom .


Chemical Reactions Analysis

HMPA selectively solvates cations, accelerating otherwise slow SN2 reactions by generating more bare anions . It also acts as a powerful Lewis base, coordinating with metal ions and facilitating reactions that would otherwise be challenging to carry out .


Physical And Chemical Properties Analysis

HMPA is a clear, colorless liquid with an aromatic, mild, amine-like odor . It has a chemical formula of C6H18N3OP and a molecular weight of 179.24 g/mol . It has a density of 1.03 g/cm3, a melting point of 7.20 °C, and a boiling point of 232.5 °C .

Scientific Research Applications

Solvent for Organic and Inorganic Compounds

HMPA is highly polar, making it an excellent solvent for a variety of organic and inorganic compounds . It can dissolve salts, acids, bases, and even some polymers . This unique solvating ability has found applications in organic synthesis, where it is used as a reaction medium or a reagent .

Formation of Complexes with Metal Ions

One of the remarkable properties of HMPA is its ability to form complexes with metal ions . This property arises from the lone pair of electrons on the phosphorus atom, which can coordinate with metal cations . These complexes have been extensively studied and utilized in various fields, including catalysis, electrochemistry, and materials science .

Base Catalyst in Organic Transformations

In addition to its solvating properties, HMPA also acts as a strong base . The lone pair of electrons on the phosphorus atom can readily accept protons, making it a powerful proton acceptor . This property has been exploited in various reactions, such as deprotonation of acidic compounds or as a base catalyst in organic transformations .

Promoter in Chemical Synthesis

HMPA can serve as a promoter in the chemical synthesis of molecules, such as 3-arylated indenes . This enables efficient and facile direct arylation reactions .

Electrolyte in Li-O2 Batteries

The use of HMPA as an electrolyte in Li-O2 batteries has been shown to be effective in addressing some of the limitations observed in current Li-O2 batteries . It greatly improves their capacity, rate capability, and cycle life .

Applications in Pharmaceuticals and Organic Dyes

Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades . It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes .

Mechanism of Action

Target of Action

Hexamethylphosphoramide (HMPA) is a phosphoramide, an amide of phosphoric acid, with the formula [(CH3)2N]3PO . It is primarily used as a reagent in organic synthesis . The primary targets of HMPA are the oligomers of lithium bases such as butyllithium . It improves the selectivity of lithiation reactions by breaking up these oligomers .

Mode of Action

HMPA selectively solvates cations, which accelerates otherwise slow S_N2 reactions by generating more bare anions . The basic nitrogen centers in HMPA coordinate strongly to Li+ . This interaction with its targets results in changes that facilitate various chemical reactions.

Biochemical Pathways

It is known to play a role in the lithiation reactions, where it improves selectivity by breaking up the oligomers of lithium bases . It also accelerates S_N2 reactions by generating more bare anions .

Pharmacokinetics

It is known that hmpa is a clear, colorless liquid that is miscible with water and most organic liquids . This suggests that it may have good bioavailability due to its solubility.

Result of Action

The result of HMPA’s action is the facilitation of various chemical reactions. It is used as a reagent in organic synthesis, and its ability to selectively solvate cations and generate bare anions accelerates otherwise slow S_N2 reactions . This makes HMPA a valuable tool in the field of organic chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of HMPA. It is stable at normal temperatures and pressures . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, proper storage and handling are crucial to maintain its stability and prevent environmental contamination .

Safety and Hazards

HMPA is classified as a toxic compound and can be harmful if inhaled, swallowed, or absorbed through the skin . It is also a suspected carcinogen . It is crucial to prevent its release into waterways or soil during handling, storage, and disposal .

Future Directions

HMPA is a specialty solvent for polymers, gases, and organometallic compounds . It improves the selectivity of lithiation reactions by breaking up the oligomers of lithium bases such as butyllithium . Future research and development may focus on exploring new applications of HMPA in organic synthesis .

properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3
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InChI Key

GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
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Molecular Formula

C6H18N3OP
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DSSTOX Substance ID

DTXSID6020694
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Molecular Weight

179.20 g/mol
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Physical Description

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.]
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F
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Flash Point

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible
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Density

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03
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Vapor Density

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18
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Vapor Pressure

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg
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Product Name

Hexamethylphosphoramide

Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F].

CAS RN

680-31-9, 630-31-9
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Melting Point

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of HMPA?

A1: HMPA has the molecular formula C6H18N3OP and a molecular weight of 179.21 g/mol.

Q2: How does HMPA interact with metal ions?

A2: HMPA acts as a strong O-donor ligand, coordinating to metal ions through its oxygen atom. [, , , ] This interaction is evident in the formation of various solvates and adducts with metal halides, perchlorates, and other salts. [, , , ]

Q3: Does HMPA interact with organic molecules?

A3: Yes, HMPA can interact with organic molecules. For example, it forms a complex with the heteropolytungstate α-H4SiW12O40. [] This interaction is supported by electronic and IR spectra. []

Q4: How does HMPA affect the reactivity of metal complexes?

A4: HMPA can significantly influence the reactivity of metal complexes. For instance, it enhances the reactivity of samarium diiodide (SmI2), a common reducing agent. [] The HMPA-coordinated SmI2 complex, SmI2(hmpa)4, exhibits altered reactivity compared to the unsolvated SmI2. []

Q5: Is HMPA compatible with polystyrene?

A5: Yes, HMPA acts as a stabilizer against thermal degradation in polystyrene. []

Q6: How does HMPA perform as a solvent in different chemical reactions?

A6: HMPA exhibits excellent solvating properties for both polar and nonpolar compounds, making it a versatile solvent in organic synthesis. [, , , ] It facilitates reactions like Michael additions, cyclic enone synthesis, and nucleophilic substitutions. [, , ]

Q7: How does the presence of HMPA affect anionic polymerization reactions?

A7: HMPA influences the reactivity of anionic initiators like potassium tert-butylxanthate. [] Its presence can affect the rate of polymerization and the molecular weight distribution of the resulting polymers. [] The effect varies depending on the monomer and other reaction conditions. []

Q8: Does HMPA exhibit catalytic activity?

A8: Yes, HMPA acts as a catalyst in reversible-deactivation radical polymerization (RDRP) of methyl methacrylate (MMA) with alkyl iodide initiators. [] It accelerates the polymerization rate and allows for control over the molecular weight of the resulting PMMA. []

Q9: How does HMPA influence the mechanism of lithium diisopropylamide (LDA) mediated reactions?

A9: HMPA significantly affects the aggregation and solvation states of LDA, leading to diverse reaction pathways depending on the substrate and conditions. [] It can promote specific solvated dimeric or monomeric LDA species, impacting reaction outcomes. [, ]

Q10: Have computational methods been employed to study HMPA and its interactions?

A10: Yes, computational studies have provided valuable insights into the structure and reactivity of HMPA complexes. For example, ab initio calculations helped rationalize the change in ring size observed upon complexation of dibenzylamidolithium with HMPA. [] Additionally, molecular orbital bond index (MOBI) calculations revealed the significance of Li⋯HC interactions in stabilizing lithium complexes of dibenzylamide. []

Q11: How do structural modifications of HMPA affect its coordinating ability?

A11: While the provided research focuses primarily on HMPA itself, it highlights the importance of the phosphoryl group (P=O) in its coordination chemistry. [, ] Modifications to this group would likely impact its ability to bind to metal centers and alter its overall reactivity.

Q12: Can HMPA be used to improve the stability of other compounds?

A12: Yes, research shows HMPA can enhance the stability of emamectin benzoate insecticides when added to the formulation. [] This suggests its potential use as a stabilizing agent in various formulations.

Q13: Are there any safety concerns associated with HMPA?

A13: Yes, HMPA is classified as a potential human carcinogen based on animal studies. [, , ] It has been shown to induce nasal tumors in rats upon inhalation exposure. [] HMPA also causes various other toxic effects in animals, including lung damage, testicular atrophy, and damage to the olfactory epithelium. [] These findings underscore the importance of handling HMPA with extreme caution and using appropriate safety measures in laboratory and industrial settings.

Q14: How can HMPA be detected and quantified?

A14: HMPA can be detected and quantified using various spectroscopic techniques. Its complexation with metal ions often leads to characteristic changes in UV-Vis absorption spectra. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR, provides valuable information on HMPA's coordination to metal centers and the exchange rates of such processes. [, ]

Q15: Is there information available regarding the environmental impact of HMPA?

A15: The provided research does not delve into the environmental impact or degradation pathways of HMPA. Given its potential toxicity, it is crucial to handle and dispose of HMPA responsibly to minimize potential environmental risks.

Q16: What solvents are commonly used for HMPA?

A16: HMPA is miscible with water and many organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. [, , ] Its wide solubility range contributes to its versatility as a solvent and reagent in various chemical processes.

Q17: What are some important resources for conducting research on HMPA?

A17: Important resources for HMPA research include:

  • Spectroscopic techniques: UV-Vis, IR, and NMR spectroscopy are essential for characterizing HMPA complexes and studying reaction mechanisms. [, , , , ]
  • X-ray crystallography: This technique provides detailed structural information on HMPA-containing compounds. [, , , , ]
  • Computational chemistry software: Ab initio and DFT calculations can be used to study the electronic structure, bonding, and reactivity of HMPA complexes. []

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